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molecular formula C9H5N3 B1594377 cinnoline-4-carbonitrile CAS No. 16470-90-9

cinnoline-4-carbonitrile

Cat. No. B1594377
M. Wt: 155.16 g/mol
InChI Key: SKALQBBFRXNOBD-UHFFFAOYSA-N
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Patent
US04699651

Procedure details

A stirred solution of 0.173 g of 27B in 5 ml of acetic anhydride was refluxed overnight under nitrogen. The mixture was stripped under reduced pressure, and the residue was recrystallized from hexane to give cinnoline-4-carbonitrile (27C), as a yellow crystalline solid, m.p.: 140° C.
Name
27B
Quantity
0.173 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1](=[CH:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[N:6][CH:5]=1)O>C(OC(=O)C)(=O)C>[N:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([C:3]#[N:1])=[CH:5][N:6]=1

Inputs

Step One
Name
27B
Quantity
0.173 g
Type
reactant
Smiles
N(O)=CC1=CN=NC2=CC=CC=C12
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
N1=NC=C(C2=CC=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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